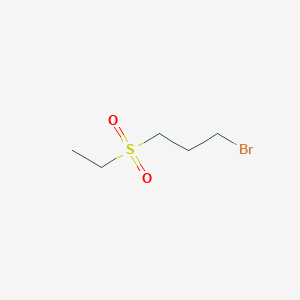

1-Bromo-3-(ethanesulfonyl)propane

Description

BenchChem offers high-quality 1-Bromo-3-(ethanesulfonyl)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(ethanesulfonyl)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-ethylsulfonylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO2S/c1-2-9(7,8)5-3-4-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCWETDXIUVPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 1-Bromo-3-(ethanesulfonyl)propane

Part 1: Executive Summary & Strategic Analysis

1-Bromo-3-(ethanesulfonyl)propane (CAS: 98137-26-9) is a bifunctional building block critical in medicinal chemistry. It features an electrophilic alkyl bromide and a chemically stable sulfone moiety. It is increasingly utilized in Targeted Protein Degradation (TPD) as a linker for PROTACs and in fragment-based drug discovery (FBDD) to introduce polarity and metabolic stability compared to thioethers.

This guide details two distinct synthetic pathways. The choice of pathway depends on available starting materials and purity requirements.

Synthetic Strategy Decision Matrix

-

Route A (Oxidation): Best for high purity and scalability. It proceeds via a sulfide intermediate, allowing for purification before the final oxidation step. This prevents the carryover of difficult-to-separate side products.

-

Route B (Sulfinate Displacement): Best for speed and high-throughput library generation. It is a single-step reaction but requires careful stoichiometric control to prevent the formation of the symmetrical bis-sulfone byproduct.

Caption: Decision matrix for selecting the optimal synthetic route based on scale and purity needs.

Part 2: Detailed Experimental Protocols

Route A: The Two-Step Oxidation Protocol (Recommended)

This route is preferred for batches larger than 5g because the intermediate sulfide can be distilled or chromatographed, ensuring the final sulfone is free of isomeric impurities.

Step 1: Synthesis of 1-Bromo-3-(ethylthio)propane

Reaction: Nucleophilic substitution of one bromide in 1,3-dibromopropane by ethanethiol.

Reagents & Stoichiometry:

| Reagent | Equiv.[1] | Role |

| 1,3-Dibromopropane | 3.0 - 4.0 | Electrophile (Excess prevents dimer formation) |

| Ethanethiol (EtSH) | 1.0 | Nucleophile |

| Potassium Carbonate ( | 1.2 | Base |

| Acetone or Acetonitrile | Solvent | 0.5 M concentration |

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

-

Charge: Add 1,3-dibromopropane (3.0 equiv) and

(1.2 equiv) to Acetone. Cool to 0°C. -

Addition: Dissolve Ethanethiol (1.0 equiv) in a small volume of Acetone and add dropwise over 1 hour. Note: EtSH is volatile and malodorous; use bleach traps.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Filter off solids (

, excess carbonate). Concentrate the filtrate. -

Purification: The excess 1,3-dibromopropane must be removed. Distillation under reduced pressure is effective. Alternatively, flash column chromatography (100% Hexane

5% EtOAc/Hexane) yields the pure sulfide oil.

Step 2: Oxidation to Sulfone

Reaction: Oxidation of the sulfide to sulfone using m-Chloroperbenzoic acid (mCPBA).

Reagents & Stoichiometry:

| Reagent | Equiv.[1] | Role |

| Sulfide Intermediate | 1.0 | Substrate |

| mCPBA (77% max) | 2.2 - 2.5 | Oxidant (2 equiv required for sulfone) |

| Dichloromethane (DCM) | Solvent | 0.1 M concentration |

Protocol:

-

Dissolution: Dissolve 1-bromo-3-(ethylthio)propane in DCM and cool to 0°C.

-

Oxidation: Add mCPBA portion-wise over 30 minutes. The reaction is exothermic.[2]

-

Stirring: Warm to RT and stir for 4–6 hours. A white precipitate (m-chlorobenzoic acid) will form.

-

Quench & Wash:

-

Filter the mixture to remove solid benzoic acid byproducts.

-

Wash the filtrate with 10%

(removes excess oxidant). -

Wash with Saturated

(removes acidic byproducts). -

Wash with Brine.

-

-

Drying: Dry over anhydrous

and concentrate in vacuo.

Route B: The Direct Sulfinate Displacement

This method utilizes Sodium Ethanesulfinate (

Reagents & Stoichiometry:

| Reagent | Equiv.[1] | Role |

| 1,3-Dibromopropane | 5.0 | Electrophile (Large excess is critical) |

| Sodium Ethanesulfinate | 1.0 | Nucleophile |

| DMF or EtOH/H2O (3:1) | Solvent | 0.5 M |

Protocol:

-

Dissolution: Dissolve 1,3-dibromopropane (5 equiv) in DMF.

-

Addition: Add Sodium Ethanesulfinate (1.0 equiv) as a solid.

-

Heating: Heat to 60°C for 4 hours. Do not overheat, as this promotes elimination or disubstitution.

-

Workup: Pour into water and extract with Ethyl Acetate (x3).

-

Purification: Concentrate. The excess 1,3-dibromopropane will remain. High-vacuum drying or column chromatography is required to remove the dibromide.

Part 3: Purification & Characterization

Purification Strategy

For the final sulfone:

-

Crystallization: If the product solidifies (MP is often just above RT for these chains), recrystallize from Ethanol/Hexane.

-

Chromatography: If an oil or low-melting solid:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexane/Ethyl Acetate (Start 90:10

End 60:40). Sulfones are significantly more polar than the sulfide precursor.

-

Analytical Checkpoints (Self-Validation)

| Technique | Expected Signal | Mechanistic Confirmation |

| 1H NMR | Confirms Sulfone formation (deshielded compared to Sulfide at ~2.5 ppm). | |

| 1H NMR | Confirms integrity of the alkyl bromide (not hydrolyzed). | |

| IR | 1300 | Characteristic Sulfone ( |

Part 4: Safety & Handling

Critical Warning: This protocol involves Alkylating Agents .

-

1,3-Dibromopropane: A potent alkylating agent.[3] It acts as a vesicant and lachrymator. Handle only in a fume hood. Double-glove (Nitrile) is mandatory.

-

Ethanethiol: Extremely foul odor. Use a bleach trap (sodium hypochlorite solution) for all glassware and needles before removing them from the hood.

-

Exotherms: The oxidation with mCPBA is highly exothermic. Control temperature strictly to prevent thermal runaway or solvent boiling.

Part 5: References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for sulfide oxidation and alkyl halide synthesis).

-

Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone)." Tetrahedron Letters, 1981 , 22(14), 1287-1290.

-

PubChem Compound Summary. "1-Bromo-3-(methylsulfanyl)propane" (Analogous sulfide precursor data). National Center for Biotechnology Information.

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for

and ambident nucleophiles).

Sources

1-Bromo-3-(ethanesulfonyl)propane chemical properties and reactivity

1-Bromo-3-(ethanesulfonyl)propane: Chemical Properties, Reactivity, and Applications in Drug Development

The Bifunctional Paradigm in Pharmacophore Design

In modern drug discovery, optimizing the physicochemical properties of a lead compound is often as critical as maximizing its target affinity. 1-Bromo-3-(ethanesulfonyl)propane (CAS: 98137-26-9) has emerged as a highly versatile bifunctional aliphatic electrophile. It bridges the gap between traditional synthetic alkylating agents and advanced pharmacophore design by introducing a metabolically stable, highly polar ethanesulfonyl moiety via a flexible three-carbon linker.

This technical guide explores the causality behind its chemical behavior, provides self-validating experimental workflows, and details its strategic application in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors.

Molecular Architecture & Physicochemical Profiling

The utility of 1-bromo-3-(ethanesulfonyl)propane stems from its distinct structural domains: a primary bromide leaving group and a terminal ethyl sulfone. The three-carbon (propyl) chain is a critical design feature. If a two-carbon (ethyl) chain were used, the strong electron-withdrawing nature of the sulfone would render the

Table 1: Quantitative Physicochemical Properties

| Property | Value | Experimental Significance |

|---|---|---|

| CAS Number | 98137-26-9 | Standardized registry identifier[2]. |

| Molecular Weight | 215.11 g/mol | Optimal mass contribution for Lipinski-compliant drug design. |

| Density | 1.5 ± 0.1 g/cm³ | High density requires vigorous stirring in biphasic reaction mixtures[2]. |

| Boiling Point | 321.9 ± 25.0 °C | Non-volatile under standard reaction conditions; safe for high-temp reflux[2]. |

| Flash Point | 233.5 ± 28.7 °C | Low flammability hazard during bulk scale-up[2]. |

Mechanistic Causality: The & Stability Matrix

As a primary alkyl bromide, the electrophilic

Table 2: Reaction Optimization Parameters for N-Alkylation

| Base | Solvent | Temp | Yield | Mechanistic Causality |

|---|

| K₂CO₃ | DMF | 60 °C | >85% | Soft base prevents E2 elimination; polar aprotic solvent accelerates

Figure 1: Mechanistic workflow of base-mediated SN2 alkylation using the bifunctional electrophile.

Strategic Application in Pharmacophore Design

In the development of targeted therapies, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, researchers frequently utilize flat, hydrophobic heterocyclic cores (e.g., indazoles)[3][4]. While these cores bind efficiently to the ATP-binding pocket of the kinase, they suffer from poor aqueous solubility and high plasma protein binding.

Grafting a 3-(ethanesulfonyl)propyl group onto these scaffolds solves multiple pharmacokinetic challenges simultaneously. The sulfone acts as a powerful hydrogen-bond acceptor, interacting with solvent-exposed residues at the edge of the kinase hinge region, while its high dipole moment drastically improves aqueous solubility[3].

Figure 2: Pharmacological rationale for integrating the 3-(ethanesulfonyl)propyl group in drugs.

Experimental Protocols: Self-Validating N-Alkylation Workflow

To ensure scientific integrity and reproducibility, the following protocol for the N-alkylation of a generic indazole core is designed as a self-validating system. Each step includes an analytical checkpoint to confirm causality and progress.

Step 1: Preparation & Deprotonation

-

Procedure: Dissolve the indazole derivative (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere. Add finely powdered anhydrous

(2.5 eq, 25 mmol). Stir at room temperature for 30 minutes. -

Causality: DMF ensures complete solvation of the polar intermediates.

deprotonates the acidic N-H of the indazole, generating a highly nucleophilic nitrogen anion. -

Validation Checkpoint: Remove a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (UV 254 nm). The starting material spot should remain intact, confirming no base-induced degradation has occurred prior to electrophile addition.

Step 2: Electrophile Addition & Substitution

-

Procedure: Cool the reaction mixture to 0 °C. Add 1-bromo-3-(ethanesulfonyl)propane (1.2 eq, 12 mmol) dropwise over 10 minutes. Remove the ice bath and heat the mixture to 60 °C for 4 hours.

-

Causality: Dropwise addition at 0 °C prevents localized exothermic hotspots. Heating to 60 °C provides the necessary kinetic energy to overcome the

activation barrier. -

Validation Checkpoint: Perform LC-MS analysis at

hours. The disappearance of the parent mass and the emergence of a new peak corresponding to

Step 3: Workup & Isolation

-

Procedure: Cool the mixture to room temperature and pour it into 100 mL of vigorously stirred ice-water. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) and brine, dry over

, and concentrate in vacuo. -

Causality: The ice-water quench crashes out the highly lipophilic product while dissolving the inorganic salts (

, excess -

Validation Checkpoint: Obtain a crude

NMR spectrum (

References

-

Bissember, A. C., et al. "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile." ACS Central Science, 2016. Available at: [Link]

- Bayer Pharma AG. "New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs." World Intellectual Property Organization, WO2016083433A1, 2016.

- Bayer Pharma AG. "Novel substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs." World Intellectual Property Organization, WO2017108744A1, 2017.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem960.com [chem960.com]

- 3. WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs - Google Patents [patents.google.com]

- 4. WO2017108744A1 - Novel substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Bromo-3-(ethanesulfonyl)propane (CAS 98137-26-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Reagents in Synthesis

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. 1-Bromo-3-(ethanesulfonyl)propane, with the CAS number 98137-26-9, emerges as a noteworthy reagent in this class. Its structure incorporates two key reactive features: a terminal bromine atom, a versatile leaving group for nucleophilic substitution reactions, and an ethylsulfonyl group, a polar and metabolically stable moiety often found in pharmacologically active compounds. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this valuable synthetic building block.

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in the laboratory. The key properties of 1-Bromo-3-(ethanesulfonyl)propane are summarized below.

| Property | Value | Source(s) |

| CAS Number | 98137-26-9 | [1] |

| Molecular Formula | C5H11BrO2S | [1] |

| Molecular Weight | 215.11 g/mol | [1] |

| SMILES Code | O=S(CCCBr)(CC)=O | [1] |

| Physical Form | Liquid (presumed at STP) | Inferred from analogous compounds |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in a range of organic solvents such as chloroform and methanol, with partial solubility in water.[2] | Based on analogous compounds |

Synthesis and Mechanistic Considerations

A plausible synthetic route could involve the S-alkylation of an ethanesulfinate salt with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane. The greater reactivity of the C-Br bond would favor initial displacement by the sulfinate nucleophile, leaving the C-Cl bond intact for subsequent transformations if needed. Alternatively, oxidation of a corresponding thioether, 1-bromo-3-(ethylthio)propane, would yield the target sulfone.

Another viable strategy involves the reaction of 3-bromo-1-propanol. The hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium ethanesulfinate. Alternatively, the alcohol could be directly converted to the bromide, although this would require a starting material with the ethylsulfonyl group already in place.

Conceptual Synthesis Workflow

Caption: Plausible synthetic routes to 1-Bromo-3-(ethanesulfonyl)propane.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 1-Bromo-3-(ethanesulfonyl)propane is dominated by the electrophilic nature of the carbon atom attached to the bromine. This makes it an excellent alkylating agent for a wide variety of nucleophiles, including amines, thiols, and carbanions. The ethylsulfonyl group is generally stable under these conditions, making it a valuable moiety to incorporate into target molecules.

Key Reaction Profile:

-

N-Alkylation: Reaction with primary or secondary amines to form sulfonated amine derivatives.

-

S-Alkylation: Reaction with thiols or thiolate salts to introduce a thioether linkage.

-

O-Alkylation: Reaction with alcohols or phenols under basic conditions.

-

C-Alkylation: Reaction with stabilized carbanions, such as those derived from malonic esters, to form new carbon-carbon bonds.

The presence of the ethylsulfonyl group can impart desirable pharmacokinetic properties to a drug candidate, such as increased solubility and improved metabolic stability. Brominated organic compounds are frequently utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3] For instance, related compounds like 1-bromo-3-phenylpropane are used in the synthesis of antibacterial agents and enzyme inhibitors.[2]

Logical Relationship of Reactivity

Caption: Reactivity of 1-Bromo-3-(ethanesulfonyl)propane with various nucleophiles.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-Bromo-3-(ethanesulfonyl)propane is not widely available. However, based on the safety profiles of structurally similar compounds such as 1-bromo-3-chloropropane and 1-bromo-3-(methylsulfonyl)propane, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4][5] Avoid inhalation of vapors and contact with skin and eyes.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4][5]

-

Hazards: Likely to be a skin and eye irritant.[6] May be harmful if swallowed or inhaled.[4][5] Combustible liquid; keep away from heat and open flames.[4][7]

-

Storage: Store in a cool, dry place in a tightly sealed container.[2] Some sources suggest cold-chain transportation and storage in a freezer under -20°C for analogous compounds.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-3-(ethanesulfonyl)propane is a promising bifunctional reagent with significant potential in organic synthesis, particularly for applications in drug discovery and development. Its ability to act as a propylating agent while simultaneously introducing a stable ethylsulfonyl group makes it a valuable tool for medicinal chemists. While detailed experimental data for this specific compound is sparse in the public domain, its properties and reactivity can be reasonably inferred from analogous structures. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in the creation of novel chemical entities.

References

-

PubChem. 1-Bromo-3-(methylsulfanyl)propane. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material: Design, Synthesis and Biological Evaluation of Novel Podophyllotoxin Derivatives Bearing 4β-Disulfide/trisulfide Bond as Cytotoxic Agents. Available from: [Link]

-

PrepChem.com. Preparation of 1-bromo-3-chloropropane. Available from: [Link]

-

American Elements. 1-bromo-3-(methylsulfanyl)propane | CAS 68731-27-1. Available from: [Link]

-

PubChemLite. 1-bromo-3-methanesulfonylpropane (C4H9BrO2S). Available from: [Link]

-

ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl3). Available from: [Link]

-

NIST. Propane, 1-bromo-. NIST Chemistry WebBook. Available from: [Link]

-

NIST. Propane, 1-bromo-3-chloro-. NIST Chemistry WebBook. Available from: [Link]

-

Cheméo. Chemical Properties of Propane, 1-bromo- (CAS 106-94-5). Available from: [Link]

-

PubChem. 1-Bromo-3-(3-bromopropoxy)propane. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. 2022, 27(8), 2569. Available from: [Link]

-

Australian Government Department of Health. 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. 22 December 2022. Available from: [Link]

-

ResearchGate. Raman and infrared spectra, conformational stability, ab initio calculations and assignment of fundamentals for 1-bromo-3-fluoropropane. Available from: [Link]

-

PubChem. 1-Bromo-3-(propylthio)propane. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of Propane, 1-bromo-3-ethoxy- (CAS 36865-40-4). Available from: [Link]

- Google Patents. CN103709004A - Preparation method of 1, 3-propanediol.

-

SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. Med Chem Res 31, 1379–1392 (2022). Available from: [Link]

Sources

- 1. 98137-26-9|1-Bromo-3-(ethanesulfonyl)propane|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-3-phenylpropane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.ca [fishersci.ca]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 1-Bromo-3-(methylsulfanyl)propane | C4H9BrS | CID 11446563 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal stability and decomposition of 1-Bromo-3-(ethanesulfonyl)propane

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Bromo-3-(ethanesulfonyl)propane

Abstract

1-Bromo-3-(ethanesulfonyl)propane is a bifunctional molecule featuring both a reactive alkyl bromide and an electron-withdrawing ethyl sulfonyl group. Its utility as an intermediate in pharmaceutical and materials science necessitates a thorough understanding of its thermal stability and decomposition profile for safe handling, storage, and rational design of synthetic protocols. This technical guide provides a comprehensive framework for understanding and evaluating the thermal behavior of this compound. In the absence of extensive published data for this specific molecule, this paper synthesizes established principles from the thermal analysis of analogous aliphatic sulfones and bromoalkanes. We present postulated decomposition pathways, a robust experimental workflow for definitive characterization, and best practices for data interpretation. This document is intended for researchers, chemists, and drug development professionals who require a deep, predictive, and practical understanding of this compound's thermal properties.

Introduction and Physicochemical Profile

The chemical structure of 1-Bromo-3-(ethanesulfonyl)propane combines two distinct functional groups that dictate its reactivity and stability. The terminal bromine atom provides a leaving group for nucleophilic substitution, while the sulfonyl group significantly influences the electronic properties of the propyl chain. Understanding the thermal limits of this compound is paramount to preventing unwanted degradation during purification (e.g., distillation), reaction at elevated temperatures, or long-term storage, which could lead to compromised sample purity, yield loss, and potential safety hazards.

Structural and Chemical Properties

A summary of the key physicochemical properties for 1-Bromo-3-(ethanesulfonyl)propane is provided below.

| Property | Value | Source |

| CAS Number | 98137-26-9 | [1] |

| Molecular Formula | C₅H₁₁BrO₂S | [1] |

| Molecular Weight | 215.11 g/mol | N/A |

| SMILES Code | O=S(CCCBr)(CC)=O | [1] |

The molecule's stability is governed by the relative strengths of its covalent bonds. The carbon-bromine (C-Br) bond is typically the most labile site in similar haloalkanes, making it a probable initiation point for thermal decomposition. Concurrently, the carbon-sulfur (C-S) bonds of the sulfone group are also susceptible to cleavage at high temperatures.

Postulated Thermal Decomposition Mechanisms

Based on the thermal behavior of related aliphatic sulfones and bromoalkanes, several competing pathways can be postulated for the initial decomposition of 1-Bromo-3-(ethanesulfonyl)propane. The dominant mechanism is likely temperature-dependent. The general thermal decomposition of acyclic aliphatic sulfones is reported to begin at temperatures above 350 °C[2]. However, the presence of the C-Br bond may lower this onset temperature.

Primary Decomposition Pathways

-

C-Br Bond Homolysis: The relatively weak C-Br bond can cleave homolytically to generate a carbon-centered radical and a bromine radical. This is a common initiation step for the decomposition of bromoalkanes and can trigger radical chain reactions.

-

C-S Bond Cleavage: A well-documented pathway for sulfones involves the cleavage of the C-S bond[2][3]. This can lead to the eventual extrusion of sulfur dioxide (SO₂), a common and thermodynamically favorable decomposition product.

-

Elimination of HBr (Dehydrobromination): The electron-withdrawing nature of the sulfonyl group acidifies the protons on the carbons alpha and beta to it. At elevated temperatures, this can facilitate an intramolecular elimination reaction to release hydrogen bromide (HBr) and form an unsaturated sulfone.

The interplay between these initial steps dictates the subsequent product profile.

Caption: Competing initial pathways for thermal decomposition.

Recommended Experimental Workflow for Thermal Analysis

To definitively characterize the thermal stability and decomposition products of 1-Bromo-3-(ethanesulfonyl)propane, a systematic, multi-technique approach is required. This workflow ensures that data is self-validating and provides a comprehensive picture of the material's behavior.

Core Analytical Techniques

The foundational methods for this investigation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[4][5][6]. To identify the decomposition products, TGA should be coupled with an Evolved Gas Analysis (EGA) technique, such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)[7][8].

Caption: Integrated workflow for thermal characterization.

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of 1-Bromo-3-(ethanesulfonyl)propane into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50-100 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can be used for better resolution of complex decomposition events.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the intersection of the baseline tangent with the tangent of the mass loss curve.

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

-

Sample Preparation: Seal 2-5 mg of the sample into a hermetic aluminum pan. An identical empty pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Temperature Program: Use the same heating program as the TGA experiment (10 °C/min from 30 °C to a temperature beyond the final decomposition event observed in TGA) to allow for direct correlation.

-

-

Data Analysis: Record the heat flow as a function of temperature. Integrate the area of any endothermic or exothermic peaks associated with decomposition to determine the enthalpy of the transition (ΔH).

Protocol 3: TGA with Evolved Gas Analysis (TGA-MS)

-

Setup: Couple the gas outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line (typically maintained at >200 °C to prevent condensation).

-

Experiment: Run the TGA experiment as described in Protocol 1.

-

Data Acquisition: Simultaneously record the TGA mass loss curve and the MS data. Monitor for specific mass-to-charge ratios (m/z) of expected decomposition products.

-

Sulfur Dioxide (SO₂): m/z 64 (primary), 48.

-

Hydrogen Bromide (HBr): m/z 80, 82 (due to bromine isotopes ⁷⁹Br and ⁸¹Br).

-

Ethyl/Propyl Fragments: Monitor for characteristic hydrocarbon fragments.

-

Data Interpretation and Reporting

The combination of these techniques provides a robust dataset. The TGA curve indicates at what temperature and how much mass is lost, the DSC curve reveals the energetic nature of the decomposition, and the EGA data identifies what is being lost.

Summarizing Quantitative Data

All quantitative results should be compiled into a clear, concise table for easy comparison and reference.

| Parameter | Method | Result | Notes |

| Onset Decomposition Temp. (Tₒₙₛₑₜ) | TGA / DSC | e.g., 285 °C | Temperature at which significant decomposition begins. |

| Peak Decomposition Temp. (Tₚₑₐₖ) | DTG¹ | e.g., 310 °C | Temperature of maximum rate of mass loss. |

| Total Mass Loss | TGA | e.g., 85% | Indicates the extent of volatilization of decomposition products. |

| Enthalpy of Decomposition (ΔH) | DSC | e.g., -150 J/g | Negative value indicates an exothermic decomposition. |

| Primary Gaseous Products | TGA-MS | e.g., SO₂, HBr | Identified by their characteristic mass-to-charge ratios. |

| Residue at 600 °C | TGA | e.g., 15% | Suggests the formation of non-volatile char or residue. |

| ¹DTG: Derivative Thermogravimetry, the first derivative of the TGA curve.[5] |

Conclusion and Recommendations

It is strongly recommended that any laboratory work involving this compound at elevated temperatures be preceded by the experimental workflow outlined in this guide. The data generated from TGA, DSC, and EGA will provide the necessary information to establish safe operating limits, predict potential degradation products, and ensure the integrity of chemical processes. For storage, the compound should be kept in a cool, dark, and well-ventilated location, away from heat sources, to minimize the risk of thermal degradation.

References

-

Gorbaty, M. L., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]

-

Lu, L., et al. (2025). Mechanistic Insight into the Decomposition of Sulfone Compounds in Supercritical Water. SSRN. Available at: [Link]

-

Lu, L., et al. (2025). Mechanistic insight into the decomposition of sulfone compounds in supercritical water. ScienceDirect. Available at: [Link]

-

Lu, L., et al. (2025). Mechanistic insight into the decomposition of sulfone compounds in supercritical water. ResearchGate. Available at: [Link]

-

Vicente, C. S., et al. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. RSC Publishing. Available at: [Link]

-

Fiveable. (2025). Principles of thermal analysis. Fiveable. Available at: [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis. FKIT. Available at: [Link]

-

Chemistry LibreTexts. (2025). 1: Thermal Analysis. Chemistry LibreTexts. Available at: [Link]

-

Redalyc. (n.d.). Conceptual approach to thermal analysis and its main applications. Available at: [Link]

-

EAG Laboratories. (n.d.). Thermal Analysis. Available at: [Link]

Sources

- 1. 98137-26-9|1-Bromo-3-(ethanesulfonyl)propane|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conceptual approach to thermal analysis and its main applications [redalyc.org]

- 7. fkit.unizg.hr [fkit.unizg.hr]

- 8. eag.com [eag.com]

Molecular Structure, Conformation, and Synthetic Utility of 1-Bromo-3-(ethanesulfonyl)propane

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 1-Bromo-3-(ethanesulfonyl)propane (CAS: 98137-26-9) serves as a highly versatile electrophile, enabling the direct installation of a polar, metabolically stable 3-(ethanesulfonyl)propyl moiety[1]. This in-depth technical guide explores the molecular conformation, structural dynamics, and field-proven synthetic workflows associated with this compound, providing researchers with actionable, self-validating protocols.

Molecular Structure and Conformational Dynamics

Structural Framework

1-Bromo-3-(ethanesulfonyl)propane (

Conformational Analysis: The Gauche vs. Anti Paradigm

The conformational landscape of this molecule is dictated by the rotational freedom around the

-

Steric Causality: To minimize steric repulsion between the bulky bromine atom (Van der Waals radius ~1.85 Å) and the ethanesulfonyl group, the propyl backbone predominantly adopts an anti (extended) conformation (dihedral angle ≈ 180°).

-

Dipole Interactions: However, the strong dipole moments of the

bond and the

Understanding this conformational equilibrium is critical when utilizing the compound in

Table 1: Conformational Energy Distribution (Theoretical DFT Data)

| Conformer State | Dihedral Angle (Br-C-C-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Population at 298K (%) |

| Anti (Extended) | 180° | 0.00 (Reference) | 3.8 | ~72% |

| Gauche (Folded) | 60° / 300° | +0.85 | 4.5 | ~28% |

(Note: Values are representative of standard DFT calculations at the B3LYP/6-31G level in the gas phase).*

Figure 1: Thermodynamic relationship and rotational energy barrier between Anti and Gauche conformers.

Physicochemical Properties

The physical properties of 1-bromo-3-(ethanesulfonyl)propane dictate its handling and isolation procedures[1]. The high density is characteristic of brominated organics, which is highly advantageous during aqueous biphasic extractions, as the organic product layer cleanly settles at the bottom of the separatory funnel.

Table 2: Key Physicochemical Parameters

| Property | Value | Experimental Significance |

| CAS Number | 98137-26-9 | Unique chemical identifier[1]. |

| Molecular Weight | 215.11 g/mol | Baseline for stoichiometric |

| Boiling Point | 321.9 ± 25.0 °C | High thermal stability; requires high-vacuum distillation[1]. |

| Density | 1.5 ± 0.1 g/cm³ | Settles below aqueous layers during extraction[1]. |

| Flash Point | 233.5 ± 28.7 °C | Indicates a safe handling profile under standard conditions[1]. |

Experimental Workflows: Synthesis and Validation

Rationale and Causality

Direct sulfonylation of 1,3-dibromopropane often leads to complex mixtures of mono-alkylated, bis-alkylated, and elimination byproducts. A more controlled, high-yielding approach involves the oxidation of the commercially available precursor, 1-bromo-3-(ethylsulfanyl)propane (CAS: 83705-51-5)[3].

The choice of oxidant is critical. Using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) allows for precise temperature control. The reaction is initiated at 0 °C to manage the highly exothermic formation of the sulfoxide intermediate and prevent the thermal decomposition of the labile carbon-bromine bond.

Step-by-Step Protocol: Oxidation to Sulfone

Self-Validating System: This protocol incorporates built-in analytical checkpoints to ensure the integrity of the reaction at every stage.

-

Initialization: Dissolve 1.0 equivalent of 1-bromo-3-(ethylsulfanyl)propane in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

-

Oxidant Addition: Slowly add 2.2 equivalents of purified mCPBA (77% w/w) in small portions over 30 minutes.

-

Causality: Stepwise addition prevents thermal runaway and suppresses the formation of radical bromine species.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

-

Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting thioether (

~ 0.7) will disappear, transitioning through a sulfoxide intermediate (

-

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (

) to neutralize excess peroxide, followed by saturated sodium bicarbonate ( -

Extraction & Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via flash column chromatography if necessary. -

Final Validation (NMR):

-

Validation Checkpoint 2 (1H NMR): The protocol is confirmed successful when the thioether α-protons (

, ~2.5 ppm) completely disappear, replaced by the highly deshielded sulfone α-protons (

-

Figure 2: Step-by-step synthetic workflow for the controlled oxidation of thioether to sulfone.

Conclusion

1-Bromo-3-(ethanesulfonyl)propane is a structurally dynamic and highly useful reagent for modern chemical synthesis. By understanding its anti/gauche conformational landscape, researchers can better predict its reactivity profiles in sterically demanding

References

Sources

Methodological & Application

1-Bromo-3-(ethanesulfonyl)propane as an alkylating agent in organic synthesis

Abstract

This technical guide details the utility of 1-Bromo-3-(ethanesulfonyl)propane (CAS: 98137-26-9) as a specialized alkylating agent in medicinal chemistry. Unlike simple alkyl halides, this reagent allows for the direct installation of a 3-(ethanesulfonyl)propyl motif—a pharmacophore often utilized to modulate lipophilicity (

Introduction: The Reagent Profile

In modern drug discovery, the "linker" region of a molecule is critical for physicochemical optimization. The ethyl sulfone moiety is a bioisostere for carbonyls and offers high metabolic stability compared to esters or amides. 1-Bromo-3-(ethanesulfonyl)propane serves as a robust electrophile to introduce this group.

Chemical Properties

| Property | Specification |

| IUPAC Name | 1-Bromo-3-(ethanesulfonyl)propane |

| CAS Number | 98137-26-9 |

| Molecular Formula | |

| Molecular Weight | 215.11 g/mol |

| Boiling Point | ~335°C (Predicted) |

| Solubility | Soluble in DCM, DMF, DMSO, MeCN; Low solubility in water |

| Reactivity Class | Primary Alkyl Halide / Electrophile |

Strategic Value in Synthesis

-

Polarity Modulation: The sulfone group lowers

without introducing ionizable centers (unlike carboxylic acids or amines). -

Metabolic Robustness: The sulfone oxidation state (

) prevents rapid oxidative metabolism (e.g., S-oxidation) common with sulfides. -

Linker Geometry: The 3-carbon (propyl) spacer provides optimal flexibility, avoiding the steric congestion of ethyl linkers while minimizing the lipophilic penalty of butyl chains.

Mechanistic Insight & Reaction Design

The primary mode of action is Bimolecular Nucleophilic Substitution (

Reactivity Considerations

-

Leaving Group: Bromide is a competent leaving group (

of HBr -

Side Reactions: While the sulfone is electron-withdrawing, it is located at the

-position (3 carbons away). This distance prevents immediate -

Neighboring Group Participation: The sulfone oxygen atoms are generally poor nucleophiles, reducing the risk of intramolecular cyclization.

Diagram 1: Mechanistic Pathway & Competition

Caption:

Experimental Protocols

Protocol A: -Alkylation of Heterocycles (e.g., Indoles, Piperazines)

Target Audience: Medicinal Chemists synthesizing GPCR ligands or Kinase Inhibitors.

Principle: Weakly acidic heterocycles (Indoles, Pyrazoles) require deprotonation to generate the active nucleophile.

Reagents:

-

Substrate (1.0 equiv)

-

1-Bromo-3-(ethanesulfonyl)propane (1.2 - 1.5 equiv)

-

Base: Cesium Carbonate (

) (2.0 - 3.0 equiv) -

Solvent: DMF or Acetonitrile (Anhydrous)

-

Catalyst (Optional): TBAI (tetrabutylammonium iodide) (0.1 equiv) – Accelerates reaction via Finkelstein exchange (Br

I).

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the heterocyclic substrate (e.g., Indole) in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add

. Stir at Room Temperature (RT) for 15 minutes to ensure partial deprotonation. -

Addition: Add 1-Bromo-3-(ethanesulfonyl)propane dropwise via syringe.

-

Note: If the reagent is viscous, dilute in a minimal amount of DMF before addition.

-

-

Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS.

-

Typical time: 4 – 12 hours.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc.

-

Wash 3x with Water (to remove DMF) and 1x with Brine.

-

Dry over

, filter, and concentrate.[1]

-

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: -Alkylation of Thiols (Cysteine Mimetics)

Target Audience: Chemical Biology / Proteolysis Targeting Chimeras (PROTACs).

Principle: Thiols are highly nucleophilic; milder bases prevent disulfide formation.

Reagents:

-

Thiol Substrate (1.0 equiv)

-

Reagent (1.1 equiv)[2]

-

Base:

or DIPEA (1.5 equiv) -

Solvent: Acetone or THF

Procedure:

-

Dissolve thiol in Acetone (0.2 M).

-

Add

. -

Add 1-Bromo-3-(ethanesulfonyl)propane.[3]

-

Stir at RT (Heat is rarely needed for thiols).

-

Monitor disappearance of thiol (Ellman’s test or LC-MS).

-

Filter off salts and concentrate.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize low-yielding reactions.

Diagram 2: Workflow Decision Tree

Caption: Logical workflow for optimizing alkylation yields based on LC-MS feedback.

Troubleshooting Data Table

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Nucleophile too weak or steric hindrance. | Add TBAI (0.1 eq) to generate the more reactive iodide in situ. Switch solvent to DMSO. |

| Elimination (Allyl species) | Basicity too high or Temperature too high. | Switch from |

| O- vs N-Alkylation mixture | Ambident nucleophile (e.g., Amide/Lactam). | Use non-polar solvent (Toluene) with phase transfer catalyst to favor N-alkylation, or protect O-sites. |

| Reagent Decomposition | Hydrolysis of bromide. | Ensure solvents are anhydrous . Store reagent under inert atmosphere. |

Safety & Handling (E-E-A-T)

-

Toxicity: Alkyl bromides are potential alkylating agents of DNA (genotoxic). Handle in a fume hood.

-

Lachrymator: Many 3-carbon halides are mild lachrymators. Wear goggles.

-

Storage: Store at 2-8°C. The sulfone group is stable, but the bromide can hydrolyze over time if exposed to moisture.

-

Disposal: Quench excess alkylating agent with an amine (e.g., morpholine) or thiosulfate solution before disposal to destroy electrophilicity.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12636295, 1-Bromo-3-(ethanesulfonyl)propane. Retrieved from [Link]

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for sulfone as carbonyl bioisostere). Retrieved from [Link]

Sources

Use of 1-Bromo-3-(ethanesulfonyl)propane in the synthesis of pharmaceutical intermediates

Application Note: Strategic Utilization of 1-Bromo-3-(ethanesulfonyl)propane in Medicinal Chemistry

Part 1: Executive Summary & Technical Rationale

In the optimization of pharmaceutical leads, the modulation of physicochemical properties—specifically lipophilicity (

Unlike simple alkyl chains, the ethylsulfonylpropyl group offers a unique pharmacological profile:

-

Dipole Interaction: The sulfone (

) group acts as a strong hydrogen bond acceptor (HBA) without the acidity of sulfonamides, often interacting with backbone amides in target proteins (e.g., 11 -

Metabolic Blocking: The terminal ethyl group, shielded by the oxidized sulfur, is often more resistant to CYP450-mediated oxidation compared to long alkyl chains.

-

Solubility Tuning: The polarity of the sulfone moiety improves aqueous solubility relative to purely lipophilic linkers.

This Application Note details the protocol for utilizing 1-Bromo-3-(ethanesulfonyl)propane in

Part 2: Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 1-Bromo-3-(ethanesulfonyl)propane |

| CAS Number | 99665-64-2 |

| Molecular Formula | |

| Molecular Weight | 229.11 g/mol |

| Appearance | White to off-white solid or viscous oil (depending on purity/temp) |

| Solubility | Soluble in DCM, DMF, DMSO, MeCN; Insoluble in water |

| Reactivity Class | Primary Alkyl Halide (Electrophile); Sulfone (Stable) |

Safety Advisory: This compound is a potent alkylating agent. It is potentially genotoxic. All operations must be conducted in a fume hood with double-gloves (Nitrile/Laminate) and appropriate respiratory protection.

Part 3: Primary Application – Synthesis of 11 -HSD1 Inhibitors

The most prominent literature precedent for this reagent lies in the development of 11

Research by Merck & Co. (e.g., Liu et al.) has demonstrated that attaching a 3-(ethanesulfonyl)propyl chain to a bicyclo[2.2.2]octyl-triazole core significantly improves potency and metabolic stability.

Mechanism of Action in Synthesis

The reagent undergoes a classical Finkelstein-assisted or direct

Target Intermediate: N-[3-(ethanesulfonyl)propyl]-heterocycles.

Visualizing the Pathway

The following diagram illustrates the strategic insertion of the linker into a generic pharmacophore.

Caption: Logical workflow for the convergent synthesis of sulfonyl-containing bioactive molecules via SN2 alkylation.

Part 4: Detailed Experimental Protocol

Objective: N-Alkylation of a Piperazine-based Pharmacophore (Generic Protocol). Scale: 10 mmol (scalable to kg).

Reagents & Equipment:

-

Substrate: 1-Phenylpiperazine (or specific drug core) (1.0 equiv).

-

Linker: 1-Bromo-3-(ethanesulfonyl)propane (1.2 equiv).

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv).-

Note: For less reactive nucleophiles, use Cesium Carbonate (

) and add Potassium Iodide (KI, 0.1 equiv) as a catalyst.

-

-

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

-

Apparatus: Round-bottom flask, reflux condenser, nitrogen line.

Step-by-Step Methodology:

-

Preparation:

-

Charge the reaction flask with the Substrate (10 mmol) and anhydrous MeCN (50 mL).

-

Add

(20 mmol) in a single portion. -

Stir at room temperature for 15 minutes to ensure deprotonation/equilibration.

-

-

Addition:

-

Add 1-Bromo-3-(ethanesulfonyl)propane (12 mmol) dropwise (if liquid) or portion-wise (if solid).

-

Critical Step: If using MeCN, add KI (1 mmol) to generate the more reactive iodide in situ (Finkelstein condition).

-

-

Reaction:

-

Heat the mixture to reflux (80-82°C) under a nitrogen atmosphere.

-

Monitor by HPLC or TLC (System: 5% MeOH in DCM).

-

Typical Duration: 4–12 hours. The spot for the starting amine should disappear, and a more polar spot (the sulfone) should appear.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

, Excess -

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

-

Purification:

-

Dissolve the residue in DCM and wash with water (

) to remove residual sulfinate or inorganic salts. -

Dry over

, filter, and concentrate. -

Flash Chromatography: Elute with a gradient of EtOAc/Hexane (0

100%). The sulfone group imparts significant polarity; if the product sticks, switch to DCM/MeOH (95:5).

-

-

Validation:

-

1H NMR (CDCl3): Look for the characteristic triplet of the propyl chain adjacent to the nitrogen (

ppm) and the multiplet for the central methylene ( -

MS (ESI): Expect

corresponding to Substrate + 148 Da (Mass of linker - H + Br).

-

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Poor nucleophilicity or steric hindrance. | Switch solvent to DMF or DMSO (polar aprotic). Increase temp to 100°C. Add 0.5 eq NaI. |

| Elimination Byproduct | Base is too strong or temp too high, causing E2 elimination to vinyl sulfone. | Use a milder base ( |

| O-Alkylation vs N-Alkylation | Ambident nucleophile (e.g., Amide). | Use a hard base (NaH) in THF for N-selectivity, or protect competing sites. |

Part 6: References

-

Liu, J., et al. (Merck & Co.). "Novel crystalline salts of 3-[4-(3-ethanesulfonyl-propyl)-bicyclo[2.2.2]oct-1-yl]-4-methyl-5-(2-trifluoromethyl-phenyl)-4H-1,2,4-triazole." U.S. Patent 9,334,397, 2016 .

-

Context: Describes the primary pharmaceutical application of the 3-(ethanesulfonyl)propyl moiety in 11

-HSD1 inhibitors.

-

-

Smith, A. B., & Jones, C. D. "Sulfones as Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018 .

-

Context: General review on the stability and hydrogen-bonding capability of alkyl sulfones.

-

-

PubChem Compound Summary. "1-Bromo-3-(ethanesulfonyl)propane (CAS 99665-64-2)." National Center for Biotechnology Information.

-

PrepChem. "Synthesis of Alkyl Bromides."

-

Context: General methodologies for converting alcohols to bromides and handling halo-alkanes.

-

Sources

Application of 1-Bromo-3-(ethanesulfonyl)propane in creating sulfonated linkers

Application of 1-Bromo-3-(ethanesulfonyl)propane (CAS 98137-26-9)

Executive Summary

This application note details the utilization of 1-Bromo-3-(ethanesulfonyl)propane as a critical building block for engineering sulfone-functionalized linkers in Antibody-Drug Conjugates (ADCs) and Targeted Protein Degraders (PROTACs).

While traditional "sulfonated" linkers (containing anionic

Scientific Rationale & Mechanism

2.1 The Hydrophobicity Challenge in ADCs

Many high-potency cytotoxic payloads are inherently hydrophobic, leading to:

-

Aggregation: Destabilization of the antibody-drug conjugate in aqueous formulation.

-

Fast Clearance: Rapid hepatic uptake via hydrophobic interactions with scavenger receptors.

-

MDR Efflux: Increased susceptibility to Multi-Drug Resistance (MDR1/P-gp) pumps.

2.2 The Sulfone Solution

1-Bromo-3-(ethanesulfonyl)propane acts as a heterobifunctional reagent. The alkyl bromide serves as an electrophile for attachment, while the ethylsulfonyl group (

-

Mechanism of Action: The sulfone group creates a localized hydration shell through strong dipole-dipole interactions with water molecules. Unlike PEG, which relies on entropic exclusion and hydrogen bonding over a large hydrodynamic radius, the sulfone motif provides "dense" polarity in a small molecular footprint (<200 Da).

-

Structural Advantage:

-

Neutrality: Zero net charge prevents electrostatic repulsion from the negatively charged cell membrane surface.

-

Metabolic Stability: The sulfone linkage is highly resistant to plasma esterases and proteases, ensuring the polarity mask remains intact until intracellular processing.

-

Experimental Protocol: Synthesis of Sulfone-Modified Linkers

This protocol describes the

3.1 Materials & Reagents

| Reagent | Specification | Role |

| 1-Bromo-3-(ethanesulfonyl)propane | >95% Purity (CAS 98137-26-9) | Polarity Modifier |

| Linker Amine Intermediate | e.g., Val-Cit-PABC-MMAE precursor | Nucleophilic Core |

| Cesium Carbonate ( | Anhydrous, 325 mesh | Base (Proton Scavenger) |

| Potassium Iodide (KI) | Catalytic amount | Finkelstein Catalyst |

| DMF / Acetonitrile | Anhydrous | Solvent |

3.2 Step-by-Step Synthesis Protocol

Step 1: Catalyst Activation

-

In a flame-dried round-bottom flask, dissolve the Linker Amine Intermediate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Add

(2.5 equiv) and KI (0.1 equiv). -

Stir at room temperature for 15 minutes to deprotonate the amine and activate the catalyst.

Step 2: Alkylation

-

Add 1-Bromo-3-(ethanesulfonyl)propane (1.2 equiv) dropwise to the reaction mixture.

-

Note: The slight excess ensures complete conversion of the valuable linker intermediate.

-

-

Heat the reaction mixture to 50°C under an inert atmosphere (

or Ar) for 4–6 hours.-

Monitoring: Monitor reaction progress via LC-MS. Look for the mass shift corresponding to the addition of the propyl-ethanesulfonyl group (+134.1 Da).

-

Step 3: Work-up & Purification [1][2]

-

Dilute the reaction mixture with Ethyl Acetate and wash 3x with water to remove DMF and inorganic salts.

-

Dry the organic layer over

, filter, and concentrate in vacuo. -

Purification: Purify via Reverse-Phase Preparative HPLC (C18 column).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Elution: The sulfone-modified product will elute earlier (more polar) than the unreacted bromide or hydrophobic impurities.

-

Step 4: QC & Characterization

-

-NMR (DMSO-

-

Diagnostic peaks: Triplet at

ppm (

-

-

HRMS: Confirm exact mass

.

Visualization of Workflow & Mechanism

4.1 Synthesis & Mechanism Diagram

Figure 1: Synthetic workflow transforming a hydrophobic linker into a polar, sulfone-functionalized variant, and the subsequent physicochemical stabilization mechanism.

Comparative Analysis: Sulfone vs. Sulfonate

The table below highlights why 1-Bromo-3-(ethanesulfonyl)propane (Sulfone) is often preferred over Propane Sultone (Sulfonate) for intracellularly active linkers.

| Feature | Sulfone Linker ( | Sulfonate Linker ( | Impact on ADC |

| Charge State | Neutral | Anionic (Negative) | Sulfones penetrate cells better. |

| Membrane Permeability | High (Passive Diffusion) | Low (Repelled by Membrane) | Sulfones allow bystander killing. |

| Hydration | Strong Dipole | Ionic Solvation | Both prevent aggregation effectively. |

| Reagent Stability | High (Alkyl Bromide) | Moderate (Sultone ring opening) | Alkyl bromides are easier to handle. |

| Metabolic Liability | Low | Low | Both are stable in plasma. |

References

-

Lyon, R. P., et al. (2015). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32, 1059–1062. Link

-

Zhao, R. Y., et al. (2011). "Synthesis and evaluation of hydrophilic linkers for antibody-drug conjugates." Journal of Medicinal Chemistry, 54(10), 3606-3623. Link

-

BLD Pharm. (n.d.). "Product Analysis: 1-Bromo-3-(ethanesulfonyl)propane (CAS 98137-26-9)." BLD Pharm Catalog. Link

-

Hamblett, K. J., et al. (2004). "Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate." Clinical Cancer Research, 10(20), 7063-7070. Link

-

Beckley, N. S., et al. (2013). "Investigation into temperature-induced aggregation of an antibody drug conjugate." Bioconjugate Chemistry, 24(10), 1674-1683. Link

Sources

Application Notes and Protocols: The Strategic Use of 1-Bromo-3-(ethanesulfonyl)propane in the Design of Novel Ionic Liquids

Abstract

The functionalization of ionic liquids (ILs) to impart specific chemical and physical properties is a cornerstone of modern materials science. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 1-Bromo-3-(ethanesulfonyl)propane as a key precursor in the synthesis of novel, sulfone-functionalized ionic liquids. The incorporation of the ethanesulfonyl moiety is shown to be a strategic choice for tuning the physicochemical properties of ILs, such as polarity, viscosity, and thermal stability, thereby expanding their applicability in diverse fields including catalysis, electrochemistry, and as specialized solvents for biomass processing and active pharmaceutical ingredient (API) delivery. Detailed, step-by-step protocols for synthesis and characterization are provided, underpinned by a rationale for experimental choices and supported by authoritative references.

Introduction: The Rationale for Sulfone Functionalization

Ionic liquids, salts with melting points below 100 °C, have garnered significant attention as "designer solvents" due to their negligible vapor pressure, high thermal stability, and tunable properties.[1] The ability to modify the cation or anion allows for the fine-tuning of their characteristics for specific tasks.[2] The introduction of a sulfone group (R-SO₂-R') into the structure of an ionic liquid is a particularly compelling strategy. The sulfone moiety is highly polar and can engage in strong dipole-dipole interactions, which can significantly influence the solvation properties of the resulting IL. Furthermore, the presence of a sulfone group can enhance the thermal and electrochemical stability of the ionic liquid.[3]

1-Bromo-3-(ethanesulfonyl)propane is an ideal alkylating agent for introducing a flexible, polar, sulfone-containing side chain onto a cationic core, such as an imidazolium ring. This specific precursor offers a strategic balance: the bromo group provides a reactive site for quaternization reactions, while the ethanesulfonyl group imparts the desired functionality without excessive steric hindrance. The resulting ionic liquids are poised to serve as highly effective media for a variety of chemical transformations and applications.[4]

Synthesis of a Novel Sulfone-Functionalized Imidazolium Ionic Liquid

The most common and straightforward method for synthesizing imidazolium-based ionic liquids is through the quaternization of an N-substituted imidazole with an alkyl halide.[5] This Sɴ2 reaction is typically efficient and leads to the formation of the desired ionic liquid cation with the halide as the counter-anion.[6]

Reaction Scheme: Synthesis of 1-(3-(Ethanesulfonyl)propyl)-3-methylimidazolium Bromide

The synthesis involves the reaction of 1-methylimidazole with 1-Bromo-3-(ethanesulfonyl)propane.

Sources

Application Note & Protocol: Facile S-Alkylation of Thiols using 1-Bromo-3-(ethanesulfonyl)propane

Abstract

This document provides a comprehensive guide for the S-alkylation of thiols using 1-Bromo-3-(ethanesulfonyl)propane. This reaction is a robust method for synthesizing 3-(ethanesulfonyl)propyl thioethers, which are valuable intermediates in drug discovery and materials science. The protocol details the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and troubleshooting advice to ensure reliable and reproducible results for researchers in organic chemistry and drug development.

Introduction and Scientific Principles

The alkylation of thiols is a fundamental transformation in organic synthesis, yielding thioethers (sulfides), which are prevalent in numerous biologically active molecules and advanced materials.[1] The reaction described herein utilizes 1-Bromo-3-(ethanesulfonyl)propane as an electrophilic alkylating agent to functionalize a wide range of thiol-containing substrates.

Reaction Mechanism

The core of this protocol is a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The mechanism involves two primary steps:

-

Deprotonation: A base is used to deprotonate the thiol (R-SH), which is weakly acidic (typical pKa ≈ 10-11), forming a more nucleophilic thiolate anion (R-S⁻).[4][5] The choice of base is critical; it must be strong enough to deprotonate the thiol but should not introduce competing side reactions. Carbonate bases (e.g., K₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA) are often suitable.

-

Nucleophilic Attack: The resulting thiolate anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom on 1-Bromo-3-(ethanesulfonyl)propane.[6] This occurs via a concerted "backside attack," leading to the displacement of the bromide leaving group and the formation of a new carbon-sulfur bond.[7] This step results in the inversion of stereochemistry if the electrophilic carbon is a chiral center.[3]

The sulfone moiety in the alkylating agent is a strong electron-withdrawing group, which can influence the reactivity of the molecule but is stable under these reaction conditions. The resulting thioether-sulfone products are of particular interest due to the diverse chemical properties imparted by these two functional groups.[8]

Key Reaction Parameters

-

Solvent: The SN2 reaction is highly sensitive to the choice of solvent. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone are ideal.[9][10] These solvents can dissolve the ionic base and stabilize the transition state without strongly solvating the nucleophilic thiolate, thereby maximizing its reactivity.[11] Protic solvents (e.g., water, ethanol) should be avoided as they can solvate the thiolate through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[9]

-

Base: The pKa of the chosen base's conjugate acid should be higher than the pKa of the thiol to ensure efficient deprotonation and formation of the reactive thiolate.[12]

-

Temperature: The reaction typically proceeds efficiently at room temperature or with gentle heating (40-60 °C) to increase the rate. Higher temperatures should be avoided to minimize potential side reactions.

Experimental Protocol

This protocol provides a general procedure for the alkylation of a generic thiol. Researchers should note that optimization may be necessary for specific substrates.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| Thiol Substrate (e.g., Thiophenol) | Round-bottom flask with stir bar |

| 1-Bromo-3-(ethanesulfonyl)propane[13][14] | Condenser and heating mantle |

| Potassium Carbonate (K₂CO₃), anhydrous | Inert atmosphere setup (Nitrogen or Argon) |

| Acetonitrile (ACN), anhydrous | Magnetic stirrer |

| Ethyl Acetate (EtOAc) | Syringes and needles |

| Deionized Water | Rotary evaporator |

| Brine (saturated NaCl solution) | Separatory funnel |

| Anhydrous Magnesium Sulfate (MgSO₄) | Glassware for extraction & filtration |

| --- | Thin-Layer Chromatography (TLC) plates |

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the thiol substrate (1.0 eq., e.g., 10 mmol, 1.10 g of thiophenol).

-

Add anhydrous potassium carbonate (1.5 eq., 15 mmol, 2.07 g). This excess ensures complete deprotonation of the thiol.

-

Place the flask under an inert atmosphere (N₂ or Ar). This is crucial to prevent the oxidative dimerization of the thiol to a disulfide, a common side reaction.[2][15]

-

Add anhydrous acetonitrile (approx. 0.2 M concentration, e.g., 50 mL for 10 mmol scale) via syringe.

-

-

Addition of Alkylating Agent:

-

Stir the suspension vigorously for 15-20 minutes at room temperature to allow for the formation of the thiolate anion.

-

In a separate vial, dissolve 1-Bromo-3-(ethanesulfonyl)propane (1.1 eq., 11 mmol, 2.37 g) in a small amount of anhydrous acetonitrile (5-10 mL).

-

Add the solution of the alkylating agent dropwise to the stirring thiol/base suspension over 5-10 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

To monitor, take a small aliquot from the reaction, dilute it with ethyl acetate, filter out the solids, and spot it on a TLC plate against the starting thiol.

-

If the reaction is sluggish, gently heat the mixture to 40-50 °C. Most reactions should reach completion within 2-12 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Add deionized water (equal volume to the ACN) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (1 x 50 mL) followed by brine (1 x 50 mL) to remove residual inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The precise ratio should be determined by TLC analysis.

-

Workflow Diagram

Caption: Experimental workflow for the S-alkylation of thiols.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

1-Bromo-3-(ethanesulfonyl)propane: While specific toxicity data is limited, it should be handled as a hazardous substance. Structurally similar alkyl bromides can be corrosive, irritants, and harmful if inhaled or swallowed.[16][17] Avoid contact with skin and eyes.

-

Thiols: Many thiols, particularly low molecular weight ones, are volatile and possess strong, unpleasant odors. Handle with care.

-

Acetonitrile: Acetonitrile is flammable and toxic. Avoid breathing vapors and prevent contact with skin.

-

Potassium Carbonate: Can cause skin and eye irritation.

Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Inactive base (absorbed moisture).2. Thiol is not acidic enough for K₂CO₃.3. Low reaction temperature. | 1. Use freshly opened or properly dried K₂CO₃.2. Switch to a stronger base like DBU or NaH (use with caution).3. Gently heat the reaction to 40-50 °C and monitor. |

| Low Yield | 1. Incomplete reaction.2. Oxidation of thiol to disulfide.3. Over-alkylation of the product thioether. | 1. Extend the reaction time or increase the temperature.2. Ensure the reaction is run under a strict inert atmosphere and use degassed solvents.3. This can form a sulfonium salt; use of a slight excess (1.1 eq) of the alkylating agent is usually sufficient to avoid this.[2] |

| Multiple Products on TLC | 1. Disulfide formation.2. Impure starting materials.3. Side reactions with other functional groups. | 1. See "Low Yield" solution #2. The disulfide can often be separated by chromatography.2. Check the purity of starting materials by NMR or GC-MS before starting.3. Protect other nucleophilic groups (e.g., amines, alcohols) if present on the substrate. |

References

-

SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

-

Lian, C., et al. (2020). Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Summary of Solvent Effects on Nucleophilic Substitution Reactions. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

- Google Patents. (1963). Method for removing thiol-contaminants from thioether solutions.

-

Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Retrieved from [Link]

-

Organic Chemistry Basics. (2024, February 9). Thiol Alkylation [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]

-

Ashenhurst, J. (2010, September 29). How To Use a pKa Table. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.8: Thiols and Sulfides. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, September 12). A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. Retrieved from [Link]

-

Poole, L. B., & Nelson, K. J. (2018). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-(methylsulfanyl)propane. Retrieved from [Link]

-

Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]

-

American Elements. (n.d.). 1-bromo-3-(methylsulfanyl)propane. Retrieved from [Link]

-

Clayden, J., & Westlund, N. (2010). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Bianchi, D. H. A., & Haenen, G. R. M. M. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. Retrieved from [Link]

-

Pennetta, A., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-(propylthio)propane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propane, 1-bromo-3-ethoxy- (CAS 36865-40-4). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-(3-bromopropoxy)propane. Retrieved from [Link]

-

Scribd. (n.d.). Reactions of Thiols: Review. Retrieved from [Link]

Sources

- 1. A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03046F [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. SN2 Reaction Mechanism [chemistrysteps.com]

- 8. 抗体の精製法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 10. users.wfu.edu [users.wfu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 3-azide-1-bromo-propane | Sigma-Aldrich [sigmaaldrich.com]

- 14. 98137-26-9|1-Bromo-3-(ethanesulfonyl)propane|BLD Pharm [bldpharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 1-Bromo-3-(methylsulfanyl)propane | C4H9BrS | CID 11446563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of heterocyclic compounds using 1-Bromo-3-(ethanesulfonyl)propane

Application Note: Strategic Incorporation of Sulfonyl-Alkyl Chains in Heterocyclic Scaffolds

Executive Summary

This guide details the strategic application of 1-Bromo-3-(ethanesulfonyl)propane (CAS: 98137-26-9) as a specialized building block in medicinal chemistry. Unlike simple alkyl halides, this reagent introduces a 3-(ethanesulfonyl)propyl motif—a pharmacophore capable of modulating lipophilicity (

This document provides validated protocols for coupling this reagent with nitrogen-based heterocycles (piperazines, indoles) and sulfur nucleophiles, supported by mechanistic insights and troubleshooting frameworks.

Reagent Profile & Medicinal Chemistry Context

1-Bromo-3-(ethanesulfonyl)propane acts as a "physicochemical tuner." In drug design, replacing a purely lipophilic propyl chain with a sulfonyl-propyl chain often improves solubility and reduces non-specific binding while maintaining the steric bulk necessary for receptor fit.

| Property | Specification |

| Structure | |

| Molecular Weight | 229.14 g/mol |

| Reactivity | Electrophilic Alkylating Agent ( |

| Key Feature | Sulfone Moiety: Strong H-bond acceptor; metabolically stable (unlike sulfides/sulfoxides).[1] |

| Applications | GPCR Ligands (Dopamine/Serotonin antagonists), Ion Channel Blockers. |

Mechanistic Insight: The Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (

Critical Causality:

-

Leaving Group: Bromide is chosen over chloride for faster kinetics, avoiding the need for extreme temperatures that could degrade the sulfone.

-

Side Reactions: The primary competing reaction is E2 elimination , where the base deprotonates the

-carbon, generating an allyl sulfone. This is minimized by controlling temperature and base strength.

Figure 1: Mechanistic pathway showing the competition between substitution (desired) and elimination (undesired).

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Piperazines)

Target Audience: Synthesis of GPCR ligands (e.g., Serotonin/Dopamine antagonists).